Product packaging for 4'-Aminoacetophenone Hydrochloride(Cat. No.:CAS No. 41784-08-1)

4'-Aminoacetophenone Hydrochloride

Cat. No.: B1290802
CAS No.: 41784-08-1
M. Wt: 171.62 g/mol
InChI Key: LCYIZBVMHJGJGP-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Amine Chemistry

4'-Aminoacetophenone (B505616) belongs to the class of aromatic amines, which are compounds characterized by an amino group attached to an aromatic ring. guidechem.com This structural feature imparts specific reactivity to the molecule, allowing it to participate in a range of chemical reactions. The amino group can be readily diazotized and subsequently coupled with other compounds to form azo dyes, a reaction of significant industrial importance. chemicalbook.com Furthermore, the aromatic ring can undergo electrophilic substitution reactions, while the ketone functional group can be involved in various condensation and reduction reactions. chemicalbook.com This multi-faceted reactivity makes 4'-aminoacetophenone a key precursor in the synthesis of pharmaceuticals, dyes, and other organic materials. guidechem.comfishersci.com

Significance of Hydrochloride Salt Formation in Research

The conversion of 4'-aminoacetophenone to its hydrochloride salt is a crucial step in many of its applications. Salt formation, a common practice in the pharmaceutical and chemical industries, is often employed to modify the physicochemical properties of a compound. nih.govpharmtech.com For weakly basic compounds like 4'-aminoacetophenone, forming a hydrochloride salt significantly enhances its water solubility and stability. wisdomlib.orgontosight.ai This improved solubility is particularly advantageous in research and industrial settings, as it facilitates handling, formulation, and biological absorption. nih.govwisdomlib.org The hydrochloride salt form can also improve the intrinsic dissolution rate of a substance. ontosight.ai

Historical Perspective of 4-Aminoacetophenone Synthesis and Derivatives

The synthesis of 4-aminoacetophenone dates back to the late 19th century with early advancements in organic chemistry. guidechem.com One of the initial methods involved the reaction of acetophenone (B1666503) with ammonia (B1221849) or ammonium (B1175870) salts under elevated temperatures. guidechem.com Over the years, more refined and efficient synthetic routes have been developed. A common laboratory and industrial-scale synthesis involves the nitration of acetophenone to form 4-nitroacetophenone, followed by the reduction of the nitro group to an amino group. Another method involves the Friedel-Crafts acylation of aniline (B41778).

The versatility of 4-aminoacetophenone has led to the synthesis of a wide array of derivatives. For instance, it is a key starting material for the synthesis of various Schiff bases, which are compounds formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.net These Schiff base derivatives and their metal complexes have been investigated for their potential biological activities. researchgate.net

Research Gaps and Future Directions in 4'-Aminoacetophenone Hydrochloride Studies

Despite its long history and wide-ranging applications, there are still areas for further research concerning this compound. A significant research gap lies in the comprehensive exploration of its solid-state properties. Detailed studies on the polymorphism of this compound could lead to the discovery of new crystalline forms with enhanced stability, solubility, or other desirable characteristics.

Future research could also focus on the development of novel, greener synthetic methodologies for 4-aminoacetophenone and its hydrochloride salt. This includes the use of more environmentally friendly catalysts and solvents to minimize the environmental impact of its production. Furthermore, the exploration of new applications for this compound and its derivatives in materials science, such as in the development of novel polymers or functional materials, represents a promising avenue for future investigation. The continued study of its derivatives, particularly in the realm of medicinal chemistry, may also yield new therapeutic agents.

Data Tables

Table 1: Physicochemical Properties of 4'-Aminoacetophenone and its Hydrochloride Salt

Property4'-AminoacetophenoneThis compound
Molecular Formula C8H9NO nih.govC8H10ClNO nih.gov
Molecular Weight 135.16 g/mol nih.gov171.62 g/mol nih.gov
Appearance Yellow crystalline solid guidechem.com-
Melting Point 103-107 °C sigmaaldrich.com-
Boiling Point 293 °C sigmaaldrich.com-
Solubility Soluble in hot water, alcohol, and ether. guidechem.comEnhanced water solubility. wisdomlib.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B1290802 4'-Aminoacetophenone Hydrochloride CAS No. 41784-08-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYIZBVMHJGJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633030
Record name 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60633030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41784-08-1
Record name 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Aminoacetophenone Hydrochloride
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Advanced Synthetic Methodologies for 4 Aminoacetophenone Hydrochloride and Its Derivatives

Established Synthetic Routes and Their Mechanistic Investigations

Traditional methods for synthesizing 4'-Aminoacetophenone (B505616) and its derivatives have been well-documented, each with distinct mechanistic pathways and applications. These routes include the Williamson ether synthesis followed by a Smiles rearrangement, the reduction of nitro compounds, and Friedel-Crafts acylation.

Williamson Ether Synthesis and Smiles Rearrangement Approaches

A notable synthetic route to 4'-Aminoacetophenone involves a combination of the Williamson ether synthesis and the Smiles rearrangement. google.comchemicalbook.com This method provides a novel pathway that avoids harsh reagents. google.com

The process begins with the Williamson ether synthesis, a well-established SN2 reaction where an alkoxide reacts with a primary alkyl halide. youtube.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comyoutube.com In this specific application, a phenoxide, generated from a para-substituted phenol (B47542), acts as the nucleophile. The reaction typically involves deprotonating an alcohol to form a potent nucleophile which then attacks an electrophile. utahtech.edu A strong base, such as sodium hydride, is often used to deprotonate the alcohol, forming an alkoxide. youtube.comyoutube.com

Following the ether formation, a Smiles rearrangement occurs. This intramolecular nucleophilic aromatic substitution reaction proceeds to yield an N-aryl derivative, which upon hydrolysis, gives the final 4'-Aminoacetophenone product. google.com A specific example involves reacting p-hydroxyacetophenone with 2-halo-2-methylpropionamide to form 2-(4-acetophenoxy)-2-methylpropionamide, which then undergoes a Smiles rearrangement to N-(4-acetylphenyl)-2-hydroxy-2-methylpropionamide, and is finally hydrolyzed to 4'-Aminoacetophenone. google.com This multi-step synthesis is outlined below:

StepReactantsProductReaction Type
1p-Hydroxyacetophenone, 2-Halo-2-methylpropionamide2-(4-Acetophenoxy)-2-methylpropionamideWilliamson Ether Synthesis
22-(4-Acetophenoxy)-2-methylpropionamideN-(4-Acetylphenyl)-2-hydroxy-2-methylpropionamideSmiles Rearrangement
3N-(4-Acetylphenyl)-2-hydroxy-2-methylpropionamide4'-AminoacetophenoneHydrolysis

This synthetic strategy is noted for its gentle reaction conditions and avoidance of highly toxic or flammable reagents, making it a practical option for larger-scale production. google.com

Reduction of 4-Nitroacetophenone and Related Nitro Compounds

The reduction of the nitro group in 4-nitroacetophenone is a common and direct method to produce 4'-Aminoacetophenone. rsc.orgrsc.org This transformation is significant as it converts a strongly electron-withdrawing nitro group into a strongly electron-donating amino group. nih.govmasterorganicchemistry.com The reduction can be achieved through various methods, including catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comrsc.org

The mechanism of nitro group reduction is a complex process involving a six-electron transfer. nih.gov It can proceed through a direct hydrogenation route or a condensation pathway, with intermediates such as nitroso and hydroxylamino species being formed. rsc.orgnih.gov The widely accepted Haber mechanism describes these two pathways. rsc.org In the direct route, the nitro group is successively reduced to nitroso, then to a hydroxylamino intermediate, and finally to the amine. nih.govrsc.org The condensation pathway involves the formation of azoxy and azo compounds as intermediates. rsc.org

Catalytic Hydrogenation: This is a widely used method for reducing nitroaromatics. rsc.org Various catalysts, such as palladium, platinum, or nickel, are effective. masterorganicchemistry.com Ruthenium-based catalysts, particularly Ru/TiO₂, have shown excellent performance for the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone at ambient temperature and pressure. rsc.orgrsc.org The choice of catalyst support can influence the reaction pathway; for instance, Ru/TiO₂(anatase) favors the direct hydrogenation route, leading to high selectivity for 4-aminoacetophenone. rsc.orgresearchgate.net In contrast, Ru/TiO₂(rutile) can lead to the accumulation of intermediates via the condensation route. rsc.orgresearchgate.net

Metal-Based Reductions: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) are also employed to convert the nitro group to an amine. masterorganicchemistry.comchemistry-online.comacs.org For example, using tin and concentrated HCl at reflux effectively reduces 4-nitroacetophenone. chemistry-online.com

The choice of reducing agent is crucial for chemoselectivity when other reducible functional groups, like a carbonyl group, are present. While strong reducing agents might affect both the nitro and carbonyl groups, milder and more selective methods are preferred for synthesizing 4'-Aminoacetophenone. For instance, NaBH₄ is a mild agent that selectively reduces the ketone without affecting the nitro group. chemistry-online.com

Friedel-Crafts Acylation of p-Aminobenzene Precursors

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring, a reaction first reported in 1877. alfa-chemistry.comnih.govlibretexts.org This electrophilic aromatic substitution reaction typically uses an acid chloride or anhydride (B1165640) as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). alfa-chemistry.comnih.govyoutube.com

However, the direct Friedel-Crafts acylation of anilines, including p-aminobenzene precursors, presents significant challenges. The basic nitrogen atom of the amino group can react with the Lewis acid catalyst, leading to its deactivation. libretexts.orgepo.org This forms a strongly deactivating substituent on the aromatic ring, which hinders the electrophilic substitution reaction. libretexts.orgepo.org

To overcome this limitation, the amino group is often protected before acylation. This involves converting the amino group into a less basic functional group, such as an amide. The protected aniline (B41778) can then undergo Friedel-Crafts acylation, followed by deprotection to yield the desired amino ketone.

An alternative approach involves using amides directly in Friedel-Crafts acylation under specific conditions. nih.gov Research has shown that certain destabilized amides can serve as effective acylating agents. nih.gov Another strategy employs polyphosphoric acid as both a catalyst and solvent for the acylation of benzene (B151609) derivatives with aminobenzoic acids, which has been successful in synthesizing various aminobenzophenones. tandfonline.comresearchgate.net

Novel and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of novel catalytic systems and environmentally friendly reaction conditions for the synthesis of 4'-Aminoacetophenone and its derivatives.

Catalytic Methods for Enhanced Yield and Selectivity

Modern catalytic methods focus on improving the efficiency and selectivity of the synthesis of 4'-Aminoacetophenone, primarily through the reduction of 4-nitroacetophenone. The development of advanced catalysts plays a crucial role in achieving high yields and minimizing byproducts.

Ruthenium catalysts supported on titanium dioxide (Ru/TiO₂) have demonstrated exceptional catalytic performance, achieving near-complete conversion of 4-nitroacetophenone and high selectivity for 4-aminoacetophenone under mild conditions. rsc.orgrsc.org The crystalline phase of the TiO₂ support has been found to significantly influence the reaction pathway and selectivity. rsc.orgresearchgate.net Specifically, Ru nanoparticles on anatase TiO₂ favor a direct hydrogenation route, leading to the desired product with high purity. rsc.org In contrast, rutile-supported Ru catalysts tend to promote a condensation pathway, resulting in a mixture of products. rsc.org

Other research has explored the use of palladium-based catalysts. For instance, Pd/TiO₂ catalysts have been studied for the photocatalytic reduction of 4-nitroacetophenone. chemicalbook.com Additionally, palladium nanoparticles in glycerol (B35011) have been used for the Pd-catalyzed hydrogenation of 4-nitroacetophenone, achieving a 95% yield. chemicalbook.com

The following table summarizes the performance of different catalytic systems in the synthesis of 4'-Aminoacetophenone from 4-nitroacetophenone.

CatalystSupport/SolventReaction ConditionsConversion/YieldSelectivity
2.7 wt% RuTiO₂ (Anatase)Normal temperature, atmospheric H₂ pressure99.9% conversion99.9% for 4-aminoacetophenone rsc.orgrsc.org
RuTiO₂ (Rutile)Normal temperature, atmospheric H₂ pressureHigh conversionLower selectivity, formation of intermediates rsc.org
PdGlycerol100 °C, 3 bar H₂, 2 h95% yieldNot specified chemicalbook.com
Fe³⁺/Cr³⁺ MOFsNot applicableTransfer hydrogenationFe³⁺ MOFs showed higher efficiencyNot specified researchgate.net

Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly being applied to the synthesis of 4'-Aminoacetophenone to reduce environmental impact. This involves the use of safer solvents, milder reaction conditions, and catalysts that can be easily recovered and reused.

The use of glycerol as a solvent in the palladium-catalyzed hydrogenation of 4-nitroacetophenone is an example of a greener approach. chemicalbook.com Glycerol is a biodegradable and non-toxic solvent derived from renewable resources. The reaction in glycerol at 100°C under 3 bar of hydrogen pressure demonstrates high efficiency. chemicalbook.com

Catalytic transfer hydrogenation (CTH) offers another environmentally friendly alternative to traditional hydrogenation methods that often use flammable and hazardous hydrogen gas. researchgate.net Iron and chromium-based metal-organic frameworks (MOFs) have been investigated as sustainable catalysts for the CTH of 4-nitroacetophenone to 4-aminoacetophenone. researchgate.net These reactions can be performed under milder conditions and avoid the direct use of H₂ gas.

Synthesis of Key Derivatives for Targeted Research

The modification of 4'-Aminoacetophenone Hydrochloride at its primary amino and acetyl groups, as well as on the aromatic ring, allows for the creation of a vast library of compounds with tailored functionalities. These derivatives are instrumental in the development of new materials and therapeutic agents.

Schiff bases, or azomethines, are a class of compounds characterized by the -C=N- functional group, typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov The reaction of 4'-Aminoacetophenone with various aldehydes or ketones leads to the formation of Schiff bases with a wide spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties. nih.govresearchgate.net The versatility of Schiff bases stems from the ability to introduce different substituents through the choice of the carbonyl compound, which in turn modulates the electronic and steric properties of the resulting molecule, influencing its biological efficacy. nih.gov

The synthesis of Schiff bases derived from 4-aminoacetophenone has been a subject of extensive research. For instance, new Schiff bases have been synthesized by reacting 4-aminoacetophenone with various substituted aldehydes. These compounds have demonstrated a range of biological effects. Some derivatives have shown promising analgesic and anti-inflammatory activities. nih.gov The incorporation of different aromatic or heterocyclic aldehydes allows for the fine-tuning of the pharmacological profile of the resulting Schiff base. nih.gov

The applications of these Schiff bases are not limited to their biological activities. They also serve as versatile ligands for the formation of metal complexes. The presence of nitrogen and oxygen donor atoms allows for chelation with various transition metals, leading to complexes with unique catalytic, and biological properties. nih.govresearchgate.net

Table 1: Examples of Biologically Active Schiff Bases Derived from 4'-Aminoacetophenone

Aldehyde/Ketone ReactantResulting Schiff Base StructureReported Biological Activity
Substituted Aromatic AldehydesImine linkage with substituted aryl groupAnalgesic, Anti-inflammatory, Antimicrobial nih.gov
4-hydroxyacetophenoneImine with 4-hydroxyphenyl groupPrecursor for N-acyl and N-thiourea derivatives with antibacterial and cytotoxic effects chemmethod.com
4-nitrobenzaldehyde / 4-chlorobenzaldehydeChalcone (B49325) precursors for pyrimidine-based Schiff basesPrecursors for novel mono and bis Schiff bases researchgate.net

Azo compounds, characterized by the -N=N- functional group, are synthesized from 4'-Aminoacetophenone through a diazotization reaction followed by coupling with an electron-rich aromatic compound, such as a phenol or an amine. This process involves converting the primary amino group of 4'-aminoacetophenone into a diazonium salt, which then acts as an electrophile in the coupling reaction. chemicalbook.comjbiochemtech.com

The resulting azo dyes have found widespread applications due to their vibrant colors, good fastness properties, and simple synthesis. chemicalbook.comjbiochemtech.com They are extensively used in the textile industry for dyeing various fibers like wool and cotton. jbiochemtech.comresearchgate.net The hue of the dye can be readily tuned by altering the structure of the coupling component. jbiochemtech.comjbiochemtech.com

Beyond their use as colorants, azo dyes derived from 4'-aminoacetophenone have demonstrated significant potential as functional materials. Many of these compounds exhibit antimicrobial properties, making them valuable for producing textiles with enhanced hygiene or for applications in the food and pharmaceutical industries. chemicalbook.comjbiochemtech.com The antibacterial activity is attributed to the presence of the azo linkage and other functional groups within the molecule. chemicalbook.comjbiochemtech.com

Research has shown that azo dyes synthesized from 4-aminoacetophenone and various phenolic derivatives exhibit activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas) bacteria. jbiochemtech.comresearchgate.net

Table 2: Antibacterial Activity of Azo Dyes Derived from 4'-Aminoacetophenone

Coupling ComponentBacterial StrainActivity
Phenolic derivativesS. aureusPositive jbiochemtech.comresearchgate.net
Phenolic derivativesPseudomonasPositive jbiochemtech.comresearchgate.net
Phenolic derivativesE. coliPositive jbiochemtech.comresearchgate.net

Oximes are formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org In the case of 4'-Aminoacetophenone, the ketone functional group reacts with hydroxylamine hydrochloride to yield 4'-Aminoacetophenone oxime. chemicalbook.com This reaction is a standard method for the identification and characterization of ketones. wikipedia.org

4'-Aminoacetophenone oxime has demonstrated significant utility in the field of analytical chemistry. It has been investigated as a highly sensitive reagent for the detection of organophosphorus nerve agents, such as diethylcyanophosphonate. chemicalbook.com The oxime's ability to react with these compounds forms the basis for analytical methods aimed at their detection.

The formation of the oxime introduces a new functional group that can be further modified or utilized for its specific chemical properties. Oximes are generally colorless crystals or thick liquids with poor solubility in water. wikipedia.org

Table 3: Synthesis and Application of 4'-Aminoacetophenone Oxime

ReactantProductApplication
4'-Aminoacetophenone, Hydroxylamine hydrochloride4'-Aminoacetophenone oximeDetection of organophosphorus nerve agents chemicalbook.com

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. They are synthesized through the Claisen-Schmidt condensation reaction, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. researchgate.netnih.gov 4'-Aminoacetophenone is a common starting material for the synthesis of a wide variety of chalcone derivatives. researchgate.netnih.gov The reaction with different substituted aromatic or heteroaromatic aldehydes allows for the creation of a diverse library of chalcones with varied biological activities. chemicalbook.com

Chalcone derivatives are of significant interest due to their broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netresearchgate.net The biological activity of these compounds is highly dependent on the nature and position of substituents on both aromatic rings. For example, the presence of electron-donating or electron-withdrawing groups can significantly influence their efficacy.

Numerous studies have reported the synthesis and biological evaluation of chalcones derived from 4'-aminoacetophenone. Some derivatives have shown potent anti-inflammatory and antimicrobial effects. researchgate.net In the realm of oncology, these chalcones have been investigated as antiproliferative agents against various cancer cell lines. nih.govdergipark.org.trnih.gov The mechanism of action often involves the induction of apoptosis and cell cycle arrest. nih.gov

Table 4: Biological Activities of Chalcone Derivatives from 4'-Aminoacetophenone

Aldehyde ReactantBiological ActivityKey Findings
Various substituted aromatic aldehydesAnti-inflammatory, AntimicrobialSome derivatives showed significant activity compared to standard drugs. researchgate.net
Various commercially available aldehydesAntiproliferative (Anticancer)Fourteen amino chalcone derivatives were synthesized and showed potent anticancer activity. nih.gov
Substituted aromatic and heteroaromatic aldehydesAnti-inflammatoryResulting chalcones were used to synthesize 2,4,6-trisubstituted pyrimidines with potent anti-inflammatory effects. chemicalbook.com
VanillinAntimalarialAminoalkylated chalcone derivatives showed strong antimalarial activity. who.int

The versatile nature of 4'-Aminoacetophenone extends to its use as a precursor for the synthesis of heterocyclic compounds like triazoles and diazenes (azo compounds), which are known for their significant antimicrobial properties. researchgate.net

Diazene (Azo) Derivatives: As discussed in section 2.3.2, diazenes are synthesized from 4'-aminoacetophenone via diazotization and coupling reactions. These aryldiazenyl derivatives have been evaluated for their antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The synthesis involves the coupling of the diazonium salt of 4-aminoacetophenone with active methylene (B1212753) compounds such as acetylacetone, ethyl cyanoacetate, and dimedone. researchgate.net

Triazole Derivatives: 1,2,3-Triazole derivatives can be synthesized from 4'-Aminoacetophenone by first converting it to 1-(4-azidophenyl)ethanone. This is achieved by reacting the diazonium salt of 4-aminoacetophenone with sodium azide (B81097). The resulting azide can then undergo a cyclization reaction with active methylene compounds to form the 1,2,3-triazole ring. researchgate.net These triazole derivatives have also been screened for their antibacterial potential. researchgate.netnih.govnih.govmdpi.com The 1,2,4-triazole (B32235) scaffold is another important heterocyclic system known for its broad biological activities, and derivatives have been synthesized and tested for their antimicrobial efficacy. tubitak.gov.trnih.govresearchgate.net

Table 5: Antimicrobial Activity of Triazole and Diazene Derivatives

Derivative TypeSynthetic Precursor from 4-AminoacetophenoneTarget Microorganisms
Diazene (Azo)Diazonium saltStaphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli researchgate.net
1,2,3-Triazole1-(4-azidophenyl)ethanoneVarious bacterial strains researchgate.net
1,2,4-TriazoleVarious intermediatesVarious bacterial and fungal strains nih.govnih.govmdpi.comtubitak.gov.trnih.govresearchgate.net

The introduction of chlorine atoms into an aromatic ring is a common strategy in medicinal chemistry to enhance the biological activity of a compound. nih.gov However, the direct chlorination of 4'-Aminoacetophenone with chlorine gas can lead to a mixture of byproducts without selectively forming the desired monochlorinated product. chemicalbook.com

A more effective and selective method for the monochlorination of 4'-aminoacetophenone involves the use of iodobenzene (B50100) dichloride. This reagent is generated by treating iodobenzene with chlorine gas. The subsequent reaction of iodobenzene dichloride with 4'-aminoacetophenone results in a highly selective monochlorination of the aromatic ring. chemicalbook.com

This method has proven to be practical for the large-scale synthesis of chlorinated pharmaceutical intermediates. The resulting chlorinated derivatives of 4'-aminoacetophenone can serve as valuable building blocks for the synthesis of more complex and potent pharmaceutical agents. The presence of a chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Table 6: Chlorination of 4'-Aminoacetophenone

Chlorinating AgentOutcomePharmaceutical Relevance
Chlorine gas (direct)Mixture of byproducts, low selectivityNot ideal for controlled synthesis chemicalbook.com
Iodobenzene dichlorideSelective monochlorinationPractical for large-scale synthesis of pharmaceutical intermediates chemicalbook.com

Palladium(II) Complexation of 4'-Aminoacetophenone Schiff Bases

The formation of palladium(II) complexes with Schiff bases derived from 4'-aminoacetophenone represents a significant area of research, primarily due to the potential applications of these complexes in catalysis and as biological agents. The synthesis of these complexes typically involves a two-step process: the formation of the Schiff base ligand followed by its complexation with a palladium(II) salt.

The initial step is the condensation reaction between 4'-aminoacetophenone and an appropriate aldehyde or ketone to form the Schiff base. This reaction is often carried out in an alcoholic solvent, such as ethanol (B145695), and may be refluxed for a period to ensure complete reaction. The resulting Schiff base ligand, which contains an imine (C=N) group, is then isolated and purified.

The second step is the complexation of the Schiff base ligand with a palladium(II) salt, commonly palladium(II) acetate (B1210297) or palladium(II) chloride. This reaction is also typically performed in a suitable solvent, such as ethanol or acetonitrile (B52724). The mixture is stirred and refluxed, leading to the formation of the palladium(II) complex. The coordination of the palladium to the Schiff base ligand often occurs through the imine nitrogen and another donor atom, such as a phenolic oxygen if present in the original aldehyde or ketone.

Characterization of the resulting palladium(II) complexes is crucial to confirm their structure and purity. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy are used to observe the shift in the C=N stretching frequency upon coordination to the palladium center. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR, provides information about the chemical environment of the protons in the complex. Molar conductivity measurements can be used to determine the electrolytic nature of the complexes. echemi.com In some cases, single-crystal X-ray diffraction is employed to definitively determine the molecular structure and geometry of the complex, which is often a square planar arrangement around the palladium(II) center. echemi.com

Research has shown that these palladium(II) complexes can exhibit significant catalytic activity. For instance, they have been investigated as catalysts for Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. echemi.com Furthermore, studies have explored the biological potential of these complexes, including their cytotoxic effects against various cancer cell lines. google.comgoogle.comrsc.org For example, novel synthesized Pd(II) complexes with Schiff bases derived from 4-aminoacetophenone have been shown to decrease the viability of MDA-MB-435 melanoma cells and induce morphological alterations and cell death. google.comrsc.org

Below is a table summarizing the characteristics of some synthesized Palladium(II) complexes derived from 4'-Aminoacetophenone Schiff bases:

Complex IDLigand Derived FromPalladium SaltCoordinationGeometryPotential ApplicationReference
C1 4-Aminoacetophenone derivativePd(II) saltIminic nitrogen and a carbon atom (cyclopalladated)Square planarAnticancer google.com
C3 4-Aminoacetophenone derivativePd(II) saltNot specifiedNot specifiedAntitumor google.comrsc.org
HapbamPd Salicylaldimine-type Schiff-basePalladium(II) acetateAzomethine nitrogen and phenyl oxygenSquare planarSuzuki coupling catalyst echemi.com
HapFbamPd Salicylaldimine-type Schiff-basePalladium(II) acetateNot specifiedNot specifiedSuzuki coupling catalyst echemi.com

This table is interactive. Click on the headers to sort the data.

Purification and Isolation Techniques for Research-Grade Compounds

The purification and isolation of this compound to a research-grade standard are critical for ensuring the reliability and reproducibility of experimental results. The choice of purification method depends on the nature and quantity of impurities present in the crude product.

Recrystallization is a primary and widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. For this compound, which is an amine salt, polar protic solvents are often suitable. Ethanol is a common choice for the recrystallization of similar acetophenone derivatives. rsc.org The process involves dissolving the crude compound in a minimum amount of a hot solvent in which the compound is soluble at elevated temperatures but less soluble at lower temperatures. Upon slow cooling, the purified compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For hydrochloride salts that may be highly soluble in ethanol, other solvents like 2-propanol may be preferred, and the addition of a less polar co-solvent such as diethyl ether can sometimes induce precipitation. researchgate.net

Washing with appropriate solvents can be a simple yet effective preliminary purification step. Washing the crude solid with a non-polar organic solvent like hexane (B92381) or ethyl acetate can remove non-polar impurities. researchgate.net

Chromatography is another powerful purification technique. For this compound, which is a polar and ionic compound, standard silica (B1680970) gel column chromatography might be challenging due to strong adsorption. However, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol), can be an effective method for separating the desired compound from impurities.

Fractional Freezing is a technique that can be employed for the purification of acetophenone derivatives. This method involves melting the crude compound and then slowly cooling it to induce crystallization of the pure substance, while the impurities remain in the liquid phase. google.com This process can be repeated to achieve higher purity.

The purity of the isolated this compound is typically assessed using analytical techniques such as:

Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.

High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity by showing the area percentage of the main peak. researchgate.net

Spectroscopic Methods (NMR, IR): These techniques are used to confirm the chemical structure and identify any residual impurities.

Care must be taken during purification to avoid decomposition. For instance, some acetophenone derivatives can be unstable and may decompose upon exposure to air or in the presence of acidic or basic impurities. researchgate.net Therefore, drying the purified compound under vacuum can be beneficial. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Aminoacetophenone Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons in a molecule, the number of protons of each type, and their connectivity through spin-spin coupling. In 4'-Aminoacetophenone (B505616) Hydrochloride, the structure consists of a para-substituted benzene (B151609) ring, a methyl group, and an ammonium (B1175870) group (-NH₃⁺).

The protonated amino group (-NH₃⁺) significantly influences the electronic environment of the aromatic ring. Compared to its free base, 4-Aminoacetophenone, the electron-withdrawing nature of the ammonium group deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm).

The aromatic region typically displays two distinct signals, each integrating to two protons, characteristic of a 1,4-disubstituted benzene ring. These appear as doublets due to coupling with their adjacent protons. The protons ortho to the acetyl group (H-2, H-6) are generally found further downfield than the protons ortho to the ammonium group (H-3, H-5) due to the strong deshielding effect of the carbonyl group. The methyl protons of the acetyl group (-COCH₃) appear as a sharp singlet, typically in the range of 2.0-3.0 ppm. The protons of the ammonium group (-NH₃⁺) are often observed as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Table 1: Typical ¹H NMR Chemical Shifts for 4'-Aminoacetophenone Hydrochloride Note: Data is illustrative and can vary based on solvent and instrument frequency.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
Aromatic (H-2, H-6) ~8.0 Doublet (d) ~8-9 2H
Aromatic (H-3, H-5) ~7.8 Doublet (d) ~8-9 2H
Methyl (-CH₃) ~2.5 Singlet (s) N/A 3H

Interactive Data Table: Click on headers to sort.

For derivatives, substitutions on the aromatic ring alter the chemical shifts and coupling patterns. For instance, an electron-donating group would shift aromatic protons upfield, while an additional electron-withdrawing group would result in a further downfield shift. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, six unique carbon signals are expected: one for the methyl carbon, one for the carbonyl carbon, and four for the aromatic carbons (due to symmetry). chemicalbook.com

The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically above 190 ppm. The carbon attached to the nitrogen (C-4) and the carbon attached to the acetyl group (C-1) are also distinct. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) appear in the typical aromatic region of 110-150 ppm. rsc.orgchemicalbook.com

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Note: Data is illustrative and can vary based on solvent and instrument frequency.

Carbon Assignment Chemical Shift (δ) ppm
Carbonyl (C=O) ~197
Aromatic (C-4) ~153
Aromatic (C-1) ~126
Aromatic (C-2, C-6) ~131
Aromatic (C-3, C-5) ~113

Interactive Data Table: Click on headers to sort.

Analysis of ¹³C NMR spectra of derivatives is crucial for confirming the position of substituents on the aromatic ring. rsc.orgrsc.org

While 1D NMR provides fundamental data, 2D NMR experiments establish definitive correlations and confirm the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the aromatic protons at H-2/H-6 with those at H-3/H-5, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. An HSQC spectrum would link the ¹H signal at ~8.0 ppm to the ¹³C signal at ~131 ppm (C-2, C-6) and the ¹H signal at ~7.8 ppm to the ¹³C signal at ~113 ppm (C-3, C-5). It would also show a clear correlation between the methyl proton signal (~2.5 ppm) and the methyl carbon signal (~25 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is exceptionally powerful for connecting different parts of a molecule. Key HMBC correlations for this compound would include:

The methyl protons (~2.5 ppm) showing a cross-peak to the carbonyl carbon (~197 ppm) and the C-1 aromatic carbon (~126 ppm).

The aromatic protons H-2/H-6 (~8.0 ppm) correlating to the carbonyl carbon (~197 ppm) and the C-4 carbon (~153 ppm).

These 2D techniques, when used together, leave no ambiguity in the structural assignment of the molecule. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule's functional groups. chemicalbook.com

For this compound, the key diagnostic peaks are:

N-H Stretching: A very broad and strong absorption in the region of 3200-2500 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺). This broadness is due to extensive hydrogen bonding.

C=O Stretching: A strong, sharp absorption band appears around 1680-1660 cm⁻¹. This is the characteristic stretch for the aryl ketone carbonyl group.

Aromatic C=C Stretching: Medium to weak bands in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene ring.

N-H Bending: A notable band around 1500-1480 cm⁻¹ arises from the asymmetric bending of the -NH₃⁺ group.

C-N Stretching: The stretching vibration for the C-N bond typically appears in the 1350-1250 cm⁻¹ range.

C-H Bending: Out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the 900-690 cm⁻¹ region, which can be indicative of the substitution pattern. For a 1,4-disubstituted ring, a strong band is expected around 850-800 cm⁻¹. chemicalbook.comnist.gov

The FT-IR spectrum of a derivative would show additional or shifted bands corresponding to its unique functional groups. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch (Ammonium Salt) 3200 - 2500 Strong, Broad
C=O Stretch (Aryl Ketone) 1680 - 1660 Strong, Sharp
Aromatic C=C Stretch 1600 - 1450 Medium - Weak
N-H Bend (Ammonium) 1500 - 1480 Medium

Interactive Data Table: Click on headers to sort.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light, and the resulting frequency shifts correspond to the vibrational modes of the molecule. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric vibrations and non-polar bonds often produce strong signals in Raman spectra. spectroscopyonline.com

For this compound, key Raman signals include:

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, gives a very strong and sharp band in the Raman spectrum around 1600 cm⁻¹. Other aromatic C-C stretching bands are also prominent.

C=O Stretch: The carbonyl stretch is also visible in the Raman spectrum, typically in the same region as in the IR spectrum (~1680-1660 cm⁻¹), although its intensity can vary.

C-CH₃ Stretch: The stretching of the bond between the aromatic ring and the acetyl group carbon is readily observed.

Symmetric CH₃ Stretch: The symmetric stretching of the methyl group C-H bonds gives a strong signal around 2930 cm⁻¹.

Raman spectroscopy is particularly useful for studying samples in aqueous solution, where the strong water absorption in IR can obscure important regions of the spectrum. chemicalbook.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. Analysis typically involves the protonated form of the parent compound, 1-(4-aminophenyl)ethanone, which has a molecular formula of C₈H₉NO and a molecular weight of approximately 135.17 g/mol . nih.gov The hydrochloride salt itself has the formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol . chemicalbook.comechemi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which is crucial for confirming its elemental composition. For the protonated parent molecule of 4'-Aminoacetophenone, [M+H]⁺, HRMS can distinguish its precise mass from other ions with the same nominal mass. The exact mass of the free base is 135.068413911 Da. nih.gov In a typical ESI-TOF analysis, the measured mass would closely match the theoretical value, confirming the molecular formula C₈H₉NO for the base compound. spectrabase.com The hydrochloride salt has a calculated exact mass of 171.0450916 Da. nih.gov

ParameterValueSource
Molecular Formula (Salt)C₈H₁₀ClNO chemicalbook.comechemi.comnih.gov
Theoretical Exact Mass (Salt)171.0450916 Da nih.gov
Molecular Formula (Free Base)C₈H₉NO nih.govnist.gov
Theoretical Exact Mass (Free Base)135.068413911 Da nih.gov
Ionization ModeElectrospray Ionization (ESI+) spectrabase.com
Observed Ion (Free Base)[M+H]⁺ spectrabase.com
Precursor m/z (Free Base)136.076 spectrabase.com

Tandem Mass Spectrometry (MS/MS) is employed to fragment a selected precursor ion, providing detailed structural information. For this compound, the precursor ion is typically the protonated molecule ([C₈H₉NO]+H)⁺ at m/z 136. spectrabase.com Collision-induced dissociation (CID) of this ion leads to characteristic fragment ions. The most prominent fragmentation pathway involves the loss of a methyl radical (•CH₃) from the acetyl group, resulting in a highly stable acylium ion at m/z 120. Further fragmentation can occur, such as the loss of carbon monoxide (CO) from the m/z 120 ion to produce a fragment at m/z 92. nih.gov

Precursor Ion (m/z)Collision EnergyKey Fragment Ion (m/z)Proposed Neutral LossSource
136.07640 eV120•CH₃ nih.govspectrabase.com
136.07640 eV92•CH₃, CO nih.govspectrabase.com
136.07640 eV65C₄H₄O, •CH₃ nih.gov

**3.4. Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. slideshare.net The spectrum of 4'-Aminoacetophenone is characterized by strong absorption bands arising from π→π* and n→π* electronic transitions associated with its chromophores: the benzene ring and the carbonyl group. slideshare.net The amino group (-NH₂) acts as a powerful auxochrome, donating electron density to the aromatic ring and shifting the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to unsubstituted acetophenone (B1666503). For the free base, 4-Aminoacetophenone, a maximum absorption is observed at 316 nm in alcohol. nih.gov In the hydrochloride salt, protonation of the amino group to -NH₃⁺ reduces its electron-donating ability, which can lead to a hypsochromic (blue) shift to a shorter wavelength.

CompoundSolventλmaxElectronic Transition TypeSource
4-AminoacetophenoneAlcohol316 nmπ→π nih.gov
4-AminoacetophenoneGeneral-n→π slideshare.net

**3.5. X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for the hydrochloride salt is not detailed in the provided results, data for the parent compound, 4-Aminoacetophenone, exists in the Cambridge Structural Database. nih.gov A crystallographic study of this compound would reveal critical structural parameters. This includes the exact bond lengths and angles of the 1-(4-aminophenyl)ethanone cation, the position of the chloride anion, and the geometry of the ionic interaction between the protonated amine and the chloride ion. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding networks and crystal packing arrangements, that govern the solid-state structure.

Structural Information ProvidedDescription
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal lattice.
Bond Lengths & Angles Precise measurements of all covalent bonds and the angles between them.
Torsional Angles Defines the conformation of the molecule, such as the orientation of the acetyl group relative to the phenyl ring.
Intermolecular Interactions Details of hydrogen bonds (e.g., N-H···Cl) and other non-covalent interactions.
Crystal Packing The overall arrangement of molecules within the crystal.

**3.6. Thermal Analysis (e.g., TGA, DSC) for Stability and Phase Transitions

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. nih.govtainstruments.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, a TGA thermogram would indicate its thermal stability range. A typical analysis would likely show initial stability up to a certain temperature, followed by one or more mass loss steps. The initial loss could correspond to the evolution of hydrogen chloride (HCl), followed by the decomposition of the remaining organic molecule at higher temperatures. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov A DSC thermogram for this compound would show thermal events such as melting and decomposition. An endothermic peak would signify melting, though for many hydrochloride salts, melting and decomposition can occur concurrently. The free base, 4-Aminoacetophenone, has a distinct melting point of 106 °C. nih.gov The hydrochloride salt would be expected to have a significantly different, and likely higher, melting or decomposition temperature.

Analysis TechniqueExpected ObservationSignificance
TGA Mass loss upon heatingDetermines decomposition temperature and thermal stability. May show multi-step degradation (e.g., loss of HCl then organic moiety). researchgate.net
DSC Endothermic/Exothermic peaksIdentifies melting point, phase transitions, and decomposition events. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen, chlorine) in a pure compound. The results are compared against the theoretical values calculated from the molecular formula, C₈H₁₀ClNO, to confirm the empirical formula and assess the sample's purity. tcichemicals.com For a sample of this compound to be considered pure, the experimentally determined percentages must fall within a narrow margin of the theoretical values.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Theoretical Percentage (%)
CarbonC12.011896.08855.99
HydrogenH1.0081010.0805.88
ChlorineCl35.453135.45320.66
NitrogenN14.007114.0078.16
OxygenO15.999115.9999.32
Total C₈H₁₀ClNO --171.627 100.00

Computational and Theoretical Studies on 4 Aminoacetophenone Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to study the electronic structure and properties of molecules. It is frequently applied to compounds like 4'-Aminoacetophenone (B505616) to elucidate various molecular characteristics.

Geometry optimization using DFT is performed to find the most stable three-dimensional structure of a molecule by minimizing its energy. researchgate.net For 4'-Aminoacetophenone, calculations using methods like B3LYP with basis sets such as 6-311++G(d,p) have been used to determine optimized structural parameters, including bond lengths and angles. icm.edu.plresearchgate.net These theoretical structures can be compared with experimental data, often from X-ray diffraction, to validate the computational model.

Electronic structure analysis provides further insights. The Molecular Electrostatic Potential (MEP) map is a key tool for identifying reactive sites. bohrium.com For the related 4-Aminoacetophenone, the MEP map indicates that negative potential is concentrated around the carbonyl oxygen atom, marking it as a site for electrophilic attack, while positive potential is found around the amino group, a likely site for nucleophilic interaction. sciencepubco.com Natural Bond Orbital (NBO) analysis is another technique used to understand charge delocalization and hyperconjugative interactions within the molecule. researchgate.net

Table 1: Representative Optimized Geometrical Parameters of 4-Aminoacetophenone (Calculated via DFT)

ParameterBond Length (Å)Bond Angle (°)
C=O1.254
C-N1.448
C-C (ring avg.)1.390
O=C-C (ring)
C(ring)-C-N
Note: These are illustrative values based on typical DFT calculations for similar molecules and may vary with the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.comyoutube.com

In studies of 4-Aminoacetophenone and its derivatives, the HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is concentrated on the electron-withdrawing acetyl group. bohrium.com A small HOMO-LUMO energy gap implies that the molecule can be easily excited and is more reactive. This analysis helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for 4-Aminoacetophenone

OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
Energy Gap (ΔE)4.6
Note: Values are representative and highly dependent on the computational method and solvent model.

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be used to interpret experimental spectra.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. icm.edu.pl These theoretical values, when compared to experimental data, aid in the precise assignment of spectral peaks to specific nuclei in the molecule. chemicalbook.com

IR Spectroscopy : DFT can compute the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum helps in the assignment of experimental absorption bands to specific vibrational modes, such as the characteristic stretching frequencies of the C=O and N-H groups. sciencepubco.com

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. sciencepubco.com By calculating the energies of electronic transitions, it is possible to predict the maximum absorption wavelengths (λmax), which helps in understanding the electronic behavior of the molecule upon light absorption. nih.govnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and interactions with the surrounding environment. plos.orgmdpi.com

Molecules are not static but exist as an ensemble of different conformations. unibo.it MD simulations can explore the conformational space of 4'-Aminoacetophenone Hydrochloride by simulating the movement of its atoms over time. This allows for the generation of a conformational landscape, or potential energy surface (PES), which maps the relative energies of different spatial arrangements. researchgate.net This analysis can identify the most stable, low-energy conformations and the energy barriers that separate them, providing a detailed picture of the molecule's flexibility. rsc.org

MD simulations are particularly well-suited for studying how a solute molecule interacts with solvent molecules. sciencepubco.com By placing a model of this compound in a simulated box of water molecules, the specific intermolecular interactions, such as hydrogen bonds between the amino and carbonyl groups and the surrounding water, can be analyzed. These simulations can quantify the strength and lifetime of these interactions, providing a molecular-level explanation for properties like solubility. The effect of the solvent on the conformational preferences of the molecule can also be directly observed.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule dictates its behavior.

QSAR studies are pivotal in drug discovery for predicting the efficacy of new compounds. For instance, QSAR models have been developed for various acetophenone (B1666503) derivatives to predict their antibacterial activity. humanjournals.comresearchgate.net In these studies, molecular descriptors—numerical values that encode structural features such as size, shape, and electronic properties—are calculated for a series of compounds. These descriptors are then used to build a mathematical model that relates them to the observed biological activity. humanjournals.com A study on acetophenone derivatives identified topological descriptors as being influential in their antibacterial effects. humanjournals.com The resulting models can then be used to predict the activity of unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

QSPR models operate on a similar basis but predict physicochemical properties instead of biological activity. researchgate.netscirp.org For example, a QSPR model was successfully developed to predict the acidities (pKa) of various ketones, including acetophenone, using a set of calculated molecular descriptors. researchgate.netscirp.org Such models are valuable for understanding properties like solubility, stability, and reactivity, which are critical in both pharmaceutical and chemical process development. Although specific QSAR or QSPR studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the principles from studies on related acetophenones and anilines are directly applicable.

The table below illustrates the types of descriptors that are typically used in QSAR/QSPR studies of compounds related to 4'-Aminoacetophenone.

Descriptor TypeSpecific Descriptor ExampleProperty CorrelatedRelevance
TopologicalWiener IndexAntibacterial ActivityDescribes molecular branching and size.
ElectronicDipole MomentReactivity, Binding AffinityRelates to the molecule's overall polarity and interaction with polar environments.
Spatial (3D)Molecular Surface AreaSolubility, BioavailabilityInfluences how the molecule interacts with solvents and biological macromolecules.
Quantum ChemicalHOMO/LUMO EnergiesAcidity (pKa), ReactivityThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to the molecule's ability to donate or accept electrons.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex. bohrium.com This method is instrumental in drug design for understanding how a potential drug molecule might interact with its biological target.

Derivatives of 4-aminoacetophenone, particularly Schiff bases and their metal complexes, have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. researchgate.net These studies simulate the binding of the compound into the active site of a target protein, calculating a binding energy or score that estimates the strength of the interaction.

For example, Schiff base complexes derived from 4-aminoacetophenone have been docked against various biological targets, including:

DNA: To study how these compounds may intercalate or bind to the grooves of the DNA helix, a mechanism relevant to anticancer activity. researchgate.net

Bovine Serum Albumin (BSA): To investigate protein binding and transport in the bloodstream, which affects the pharmacokinetics of a drug. researchgate.net

Enzymes and Receptors: To predict inhibitory activity against targets relevant to cancer or microbial diseases. bohrium.comrsc.org

These studies reveal detailed information about the ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, identifying the key amino acid residues in the protein's active site that are crucial for binding. rsc.org For example, docking studies of a silver(I) complex derived from a 4-aminoacetophenone azo ligand revealed high binding abilities with proteins associated with E. coli and human cervical cancer. bohrium.com Similarly, palladium(II) complexes have been shown to bind effectively in the cleft of BSA. researchgate.net

The following table summarizes findings from representative molecular docking studies involving derivatives of 4-aminoacetophenone.

LigandProtein TargetBinding Affinity / ScoreKey Interacting ResiduesPotential Application
Ag(I) complex of a 4-aminoacetophenone azo derivativeE. coli and cervical cancer receptorsHigh binding affinities reportedNot specifiedAntimicrobial, Anticancer
Palladium(II) Schiff base complexesBovine Serum Albumin (BSA)High binding constantsLocated in the cleft of BSAPharmacokinetic studies
Bis-Schiff base of 4-hydroxyacetophenoneAcetylcholinesterase (AChE)Strong inhibition reportedHydrophobic and polar interactionsAlzheimer's Disease
Schiff base from 4-aminoindaneMAP2K6 (a cancer receptor)Reported as a potential inhibitorNot specifiedAnticancer

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. These calculations can map out the entire energy landscape of a reaction, identifying transition states, intermediates, and activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products.

While specific mechanistic studies on the synthesis of this compound are not prominent in the searched literature, computational methods have been applied to understand the structure and properties of the parent molecule, 4-aminoacetophenone, which are directly relevant to its reactivity. rsc.orgrsc.org For example, DFT calculations have been used to determine the stable conformation of the molecule and to analyze its molecular orbitals (HOMO and LUMO), which are fundamental to understanding its chemical behavior. rsc.orgdergipark.org.tr

The synthesis of 4-aminoacetophenone often involves the reduction of 4-nitroacetophenone or reactions like the Smiles rearrangement. chemicalbook.comgoogle.com Computational chemistry could be used to:

Model Reaction Pathways: Compare different potential mechanisms for a reaction, such as the Smiles rearrangement, to determine the most energetically favorable route. google.com

Analyze Transition States: Calculate the structure and energy of transition states to understand the factors that control the reaction rate.

Predict Reactivity and Selectivity: Investigate reactions of the amino or acetyl groups, such as in diazotization or chlorination, to predict where a reaction is most likely to occur. chemicalbook.com Studies on the rotational barriers of the methyl and amino groups in 4-aminoacetophenone provide insight into the molecule's flexibility and conformational preferences, which can influence its reactivity. rsc.org

The table below outlines how computational chemistry could be applied to study key reactions involving 4-aminoacetophenone.

ReactionComputational MethodPotential InsightsRelevance
Smiles RearrangementDFT (Energy Profile)Identification of intermediates and the rate-determining transition state.Understanding a key synthetic route to the aminophenyl moiety.
Reduction of 4-NitroacetophenoneDFT, Molecular DynamicsMechanism of catalytic hydrogenation, role of the catalyst surface.Optimizing a common industrial synthesis method.
Electrophilic Aromatic SubstitutionDFT (MEP, Fukui Functions)Prediction of regioselectivity (e.g., ortho vs. meta to the amino group).Guiding the synthesis of substituted derivatives.
Schiff Base FormationDFT (Energy Profile)Elucidation of the acid-catalyzed mechanism, including proton transfer steps.Understanding the formation of widely studied derivatives.

Biomedical and Pharmaceutical Research Applications of 4 Aminoacetophenone Hydrochloride and Its Derivatives

Anticancer Research and Cytotoxicity Studies

Derivatives of 4'-Aminoacetophenone (B505616) have demonstrated notable potential in anticancer research, with numerous studies focusing on their cytotoxic effects against various cancer cell lines. The structural framework of these compounds allows for modifications that can enhance their efficacy and selectivity as antitumor agents.

Schiff bases, formed by the condensation of 4'-Aminoacetophenone with various aldehydes, and their subsequent metal complexes are a significant area of investigation for new anticancer drugs. nih.govresearchgate.net Research has shown that these compounds can exhibit a broad range of in vitro antitumor activities.

For instance, a monodentate V-shaped Schiff base, (E)-1-(4-((4-bromo-benzylidene)amino)phenyl)ethanone, was synthesized from 4-aminoacetophenone and 4-bromobenzaldehyde. nih.gov The metal complexes of this ligand, particularly the zinc complex ZnL2(H2O)22, displayed stronger antitumor activity against liver carcinoma (HepG2) and breast cancer (MCF7 and T47D) cell lines compared to the standard chemotherapeutic agent, cisplatin. nih.gov Similarly, palladium(II) complexes derived from 4-aminoacetophenone ligands have shown antiproliferative effects. researchgate.net

Another study highlighted the synthesis of a 4-amino-1,2,4-triazole (B31798) Schiff base derivative which significantly suppressed the proliferation of a lung adenocarcinoma cell line (A549) and a human hepatoma cell line (Bel7402) in a dose-dependent manner. researchgate.net The IC50 values were reported to be 144.1 µg/mL for A549 and 195.6 µg/mL for Bel7402 cells. researchgate.net

The cytotoxic effects of a series of 4-aminoquinoline (B48711) derivatives were also examined on human breast tumor cell lines, MCF7 and MDA-MB-468. nih.gov One of the most active compounds, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was particularly potent against MDA-MB-468 cells. nih.gov

Table 1: Cytotoxicity of 4'-Aminoacetophenone Schiff Bases and Metal Complexes Against Various Cancer Cell Lines

Compound/Complex Cancer Cell Line IC50 Value Reference
ZnL2(H2O)22 HepG2, MCF7, T47D More potent than cisplatin nih.gov
4-amino-1,2,4-triazole Schiff base derivative A549 144.1 µg/mL researchgate.net
4-amino-1,2,4-triazole Schiff base derivative Bel7402 195.6 µg/mL researchgate.net
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 Potent activity nih.gov
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 More potent than chloroquine nih.gov

The anticancer activity of 4'-Aminoacetophenone derivatives is attributed to several mechanisms of action. Palladium(II) complexes have been found to induce cell death by interacting with DNA and causing cleavage of the double-stranded DNA, which accounts for their cytotoxic effects against both MCF-7 and MDA-MB-435 melanoma cells. researchgate.net One highly cytotoxic palladium complex, [Pd(L1)Cl], was found to induce apoptosis by activating caspase-3/7 and causing G2/M-phase arrest in HT-1080 cells, while also leading to a loss of mitochondrial membrane potential. researchgate.net

Schiff base-trimethoxybenzamide hybrids have been shown to exert their antiproliferative effects on MCF-7 breast cancer cells by blocking the cell cycle at the G2/M phase and inducing apoptosis. mdpi.com Specifically, the p-vanillin Schiff base 4g was found to increase the expression of p53 and Bax mRNA while decreasing the expression of Bcl-2. mdpi.com

Derivatives of 4'-Aminoacetophenone have been shown to modulate key cellular processes involved in cancer progression, such as proliferation, differentiation, and migration. Palladium(II) complexes have demonstrated both short-term and long-term antiproliferative effects, reducing cell growth by up to 80% and abolishing long-term proliferation. researchgate.net These complexes also significantly reduced cell migration and adhesion compared to control groups. researchgate.net

In studies involving 4-amino-4-dehydroxylarctigenin derivatives, it was found that these compounds could selectively target glucose-starved A549 tumor cells, indicating a potential strategy for developing anticancer drugs with minimal toxicity to normal tissues. nih.gov

Antimicrobial Research (Antibacterial and Antifungal Activities)

In addition to their anticancer properties, derivatives of 4'-Aminoacetophenone are being explored for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens. nih.govnih.govnih.gov

Derivatives of 4'-Aminoacetophenone have demonstrated significant antibacterial activity. For instance, some 4-aminophenylacetic acid derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. nih.gov

A study evaluating 20 acetophenone (B1666503) derivatives against several bacterial strains, including Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative), found that 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenones were among the most active. nih.gov

The antibacterial activity of Schiff bases derived from 4-aminoacetophenone has also been noted. A V-shaped Schiff base and its metal complexes were screened against Escherichia coli and Staphylococcus aureus, showing biological activity. nih.gov Chalcone (B49325) derivatives synthesized from 4-hydroxyacetophenone also exhibited antibacterial effects against E. coli and S. aureus. researchgate.net

Table 2: Antibacterial Activity of 4'-Aminoacetophenone Derivatives

Derivative Type Bacterial Strain Activity Reference
4-Methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenones Bacillus subtilis, Staphylococcus aureus, Escherichia coli Active nih.gov
V-shaped Schiff base and its metal complexes Escherichia coli, Staphylococcus aureus Biologically active nih.gov
Chalcone derivatives Escherichia coli Inhibition zone: 18.383 ± 0.45182 mm (at 200 mg/ml) researchgate.net
Chalcone derivatives Staphylococcus aureus Inhibition zone: 16.700 ± 0.26457 mm (at 200 mg/ml) researchgate.net

The antifungal potential of 4'-Aminoacetophenone derivatives is also an active area of research. A V-shaped Schiff base derived from 4-aminoacetophenone and its complexes were tested against the fungi Aspergillus flavus and Candida albicans. nih.gov

Furthermore, 4-substituted-5-aryl-1,2,4-triazoles, synthesized from precursors related to acetophenone, were tested for their antifungal effects against Aspergillus niger and Candida albicans. nih.gov Long-chain 4-aminoquinoline derivatives have been identified as effective agents against Candida albicans, preventing its filamentation, a key virulence factor. nih.gov

Table 3: Antifungal Activity of 4'-Aminoacetophenone Derivatives

Derivative Type Fungal/Yeast Strain Activity Reference
V-shaped Schiff base and its metal complexes Aspergillus flavus, Candida albicans Biologically active nih.gov
4-Substituted-5-aryl-1,2,4-triazoles Aspergillus niger, Candida albicans Active nih.gov
Long-chain 4-aminoquinoline derivatives Candida albicans Inhibit filamentation nih.gov

Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic efficacy. For derivatives of 4'-aminoacetophenone, these studies have revealed critical insights into how specific structural modifications influence biological activity.

By reacting 4-aminoacetophenone with various aldehydes, researchers have synthesized a class of compounds known as chalcones (benzylideneacetophenones). nih.govchemicalbook.com SAR analyses of these derivatives have demonstrated that the presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or ethoxy (-OC₂H₅), at the para-position (4'-position) of the benzylidene ring significantly enhances anti-inflammatory, antioxidant, and anti-ulcer properties. nih.gov For instance, the chalcone derivatives 4-amino-4'-ethoxychalcone and 4-amino-4'-methoxychalcone showed anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov

In the pursuit of anticonvulsant agents, a series of 4-aminophenylacetamides were prepared and evaluated. nih.gov These compounds feature a methylene (B1212753) group between the aromatic ring of the original 4'-aminoacetophenone structure and the amide carbonyl group. The SAR studies indicated that the most active and selective anticonvulsants in this series were those that included an additional aromatic ring as part of the substituent on the amide nitrogen. nih.gov Specifically, the derivative synthesized from 2,6-dimethylaniline (B139824) was identified as the most potent, with significant efficacy against both electroshock- and pentylenetetrazol-induced seizures in mouse models. nih.gov

The core structure is also valuable in creating analogs of naturally occurring compounds like flavones. nih.gov The introduction of diverse functional groups onto this chemotype has been a key strategy in identifying promising drug candidates. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for 4'-Aminoacetophenone Derivatives

Derivative ClassStructural ModificationResulting Biological ActivitySource
Benzylideneacetophenones (Chalcones)Addition of electron-donating groups (e.g., -OCH₃, -OC₂H₅) at the 4'-position.Enhanced anti-inflammatory, antioxidant, and anti-ulcer activity. nih.gov
4-AminophenylacetamidesAddition of a second aromatic ring to the amide nitrogen substituent.Increased anticonvulsant potency and selectivity. nih.gov

Enzyme Activity Modulation and Inhibition Studies

Derivatives of 4'-aminoacetophenone have been extensively studied for their ability to modulate the activity of various enzymes, highlighting their potential as therapeutic agents and research tools.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents that treat pigmentation disorders. Research has shown that derivatives of 4-aminoacetophenone can act as potent tyrosinase inhibitors. chemicalbook.com A study investigating 4-aminophenylethylidenethiosemicarbazide derivatives, synthesized from 4-aminoacetophenone, found that all the synthesized thiosemicarbazone compounds exhibited stronger tyrosinase inhibitory activity than kojic acid, a well-known inhibitor. chemicalbook.com One particular compound, designated 7k, was the most potent, with an IC₅₀ value of 0.291 μM. chemicalbook.com Kinetic studies revealed that this compound acts as a reversible and non-competitive inhibitor of the enzyme. chemicalbook.com

Table 2: Tyrosinase Inhibition by a 4'-Aminoacetophenone Derivative Compared to Kojic Acid

CompoundTypeIC₅₀ Value (μM)Inhibition MechanismSource
Compound 7k 4-aminoacetophenone derivative0.291Reversible, Non-competitive chemicalbook.com
Kojic Acid Standard Inhibitor> Compound 7k- chemicalbook.com

Novel derivatives of aminoacetophenone have been developed as highly specific synthetic substrates for measuring the activity of peptidases and proteases. google.com Compounds such as leucyl-4-acetylanilide are designed to be cleaved by a target enzyme. google.com Upon enzymatic action, the substrate releases p-aminoacetophenone. The concentration of the released p-aminoacetophenone can be accurately measured spectrophotometrically at a wavelength between 335 and 355 nm, a range where interference from substances like hemoglobin or bilirubin (B190676) in plasma samples is minimal. google.com This allows for a rapid and precise determination of enzyme activity, which is particularly useful in automated analysis. google.com

Myeloperoxidase (MPO) is a heme enzyme released by neutrophils during inflammation that produces potent oxidants, contributing to tissue damage in various inflammatory diseases. nih.govnih.gov While not 4'-aminoacetophenone itself, a closely related aniline (B41778) compound, 4-aminobenzoic acid hydrazide (ABAH), is a potent, mechanism-based inhibitor of MPO. nih.gov In the presence of hydrogen peroxide, MPO oxidizes ABAH to a radical intermediate. nih.gov This radical then causes the irreversible inactivation of the enzyme. nih.gov This inhibitory mechanism makes MPO inhibitors a significant area of interest for developing therapies against cardiovascular, inflammatory, and neurodegenerative diseases where MPO activity is a key pathological factor. nih.gov

Development of Novel Therapeutic Agents

4'-Aminoacetophenone is an important intermediate and raw material in the synthesis of a wide array of pharmaceutical compounds. google.com Its reactive amino and acetyl groups provide a versatile starting point for building more complex molecules with therapeutic value. chemicalbook.com

The utility of 4'-aminoacetophenone as a building block spans several major drug classes:

Analgesics : It is a known precursor for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). For example, it can be used in the synthesis of the analgesic flurbiprofen. google.com

Anticonvulsants : As previously mentioned, it is a direct precursor to 4-aminophenylacetamides, a class of compounds investigated for their anticonvulsant properties. nih.gov The synthesis involves creating an amide linkage from the amino group, demonstrating a straightforward pathway to novel central nervous system agents. nih.gov

Antihistamines : The chemical structures of many H₁ receptor antagonists, used to treat allergies, are complex. rsc.orgnih.gov However, they often contain a core aromatic amine structure for which 4-aminoacetophenone can serve as a starting scaffold. The synthesis of these drugs involves building upon such foundational blocks to achieve the necessary structure for receptor antagonism. nih.govresearchgate.net

Anti-inflammatory Agents : Beyond analgesics, it is used to synthesize other anti-inflammatory agents. The Claisen-Schmidt condensation reaction between 4-aminoacetophenone and various aldehydes produces chalcones, which can then be cyclized with guanidine (B92328) hydrochloride to form 2,4,6-trisubstituted pyrimidines that exhibit potent anti-inflammatory effects. chemicalbook.com

Table 3: Therapeutic Agents and Intermediates Synthesized from 4'-Aminoacetophenone

Therapeutic ClassExample Compound/Derivative ClassSynthetic Route HighlightSource
Analgesic FlurbiprofenUsed as a key intermediate in the synthesis pathway. google.com
Anticonvulsant 4-AminophenylacetamidesDirect synthesis from 4-aminoacetophenone via amidation. nih.gov
Antihistamine H₁ Receptor AntagonistsProvides the core aromatic amine scaffold for further elaboration. rsc.orgnih.gov
Anti-inflammatory Substituted PyrimidinesUsed to form chalcone intermediates, which are then cyclized. chemicalbook.com

Role in Toxicity Mitigation (e.g., cyanogenic toxic substances)

4'-Aminoacetophenone and its derivatives, such as p-aminopropiophenone (PAPP), are recognized for their role in mitigating the toxicity of cyanogenic substances. nih.govnih.gov The primary mechanism behind this is the induction of methemoglobinemia. nih.govnih.gov Methemoglobin is a form of hemoglobin in which the iron in the heme group is in the ferric (Fe³⁺) state, rather than the ferrous (Fe²⁺) state of normal hemoglobin. medscape.com This oxidized form of hemoglobin is unable to bind and transport oxygen. medscape.com

In cases of cyanide poisoning, the cyanide anion (CN⁻) potently inhibits cytochrome c oxidase in the mitochondria, which is a critical enzyme in the electron transport chain responsible for cellular respiration and ATP production. nih.govnih.gov This blockage leads to "histotoxic hypoxia," where cells are unable to utilize oxygen, resulting in rapid cellular dysfunction and, if untreated, death. nih.govlitfl.com

The therapeutic strategy involving 4'-aminoacetophenone derivatives is to intentionally induce a controlled level of methemoglobinemia. usgovcloudapi.net Methemoglobin has a high affinity for the cyanide anion, forming a much less toxic complex called cyanomethemoglobin. nih.govlitfl.com This binding effectively sequesters cyanide from cytochrome c oxidase, allowing cellular respiration to resume. litfl.com This intervention essentially transforms the bloodstream into a temporary sink for the poison, preventing it from reaching its critical intracellular target.

The formation of methemoglobin by these compounds is a well-documented phenomenon. nih.govnih.govnih.gov For instance, p-aminopropiophenone (PAPP) is known to be a potent methemoglobin-former in vivo. nih.gov Studies have shown that oral administration of PAPP in rats leads to peak methemoglobin levels within 15-40 minutes. nih.gov The metabolite, 4-(N-hydroxy)aminopropiophenone (PHAPP), is believed to be the active agent responsible for producing methemoglobin. nih.gov

It is crucial to note that while inducing methemoglobinemia is a valid therapeutic approach for cyanide poisoning, it must be carefully managed, as high levels of methemoglobin are themselves toxic. medscape.comusgovcloudapi.net The goal is to produce enough methemoglobin to counteract the cyanide without causing severe hypoxia from the reduced oxygen-carrying capacity of the blood. usgovcloudapi.net Antidotal treatments for cyanide poisoning often involve a combination of agents, such as nitrites to induce methemoglobin formation and sodium thiosulfate, which aids in the conversion of cyanide to the less toxic thiocyanate (B1210189) for excretion. litfl.commedscape.comnih.gov

Interaction Studies with Biological Targets

4'-Aminoacetophenone and its derivatives readily form coordination complexes with various transition metal ions, and these complexes often exhibit enhanced biological activity compared to the free ligands. nih.govnsf.govresearchgate.net The coordination typically occurs through the nitrogen atom of the amino group and the oxygen atom of the acetyl group, or through the nitrogen of an imine group in Schiff base derivatives. nih.govresearchgate.net The resulting metal complexes have been investigated for their antimicrobial and anticancer properties. nih.govresearchgate.netresearchgate.net

The formation of these metal complexes can significantly alter the biological properties of the parent molecule. For instance, Schiff base derivatives of 4-aminoacetophenone, when complexed with metal ions like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II), have shown notable antibacterial activity against various pathogens, including Staphylococcus aureus, Salmonella typhi, Klebsiella pneumoniae, and Helicobacter pylori. researchgate.net In many cases, the metal complexes exhibit greater antimicrobial activity than the free Schiff base ligands, a phenomenon often attributed to the chelation theory. researchgate.net Chelation can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes. researchgate.net

Studies on transition metal(II) complexes of acetone (B3395972) p-amino acetophenone salicyloyl hydrazone have demonstrated their potential as antimicrobial agents. nih.gov These complexes, with metals such as Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), have shown moderate antibacterial activity against E. coli and Clostridium sp. and significant antifungal activity. nih.gov The geometry of the metal complex, which can range from square planar to octahedral, influences its biological activity. nih.gov

Furthermore, palladium(II) complexes with Schiff bases derived from 4-aminoacetophenone have been explored for their anticancer potential, particularly against melanoma. researchgate.net The coordination of the palladium metal to the ligand can occur through the iminic nitrogen and, in some cases, a carbon atom to form a cyclopalladated compound. researchgate.net

The synergistic effect of metal ions with other antimicrobial agents has also been an area of interest. dntb.gov.uanih.gov The combination of metal-based antimicrobials with compounds like quaternary ammonium (B1175870) compounds can lead to enhanced efficacy against various microorganisms. nih.gov

The biological activity of 4'-aminoacetophenone and its derivatives is closely linked to their interactions with various biological systems and their mechanisms of action. As previously discussed, a key interaction is the induction of methemoglobin formation, which is central to its use as an antidote for cyanide poisoning. nih.govnih.gov This interaction involves the metabolic conversion of the parent compound to a reactive intermediate that oxidizes the iron in hemoglobin. nih.gov

Beyond this specific application, derivatives of 4'-aminoacetophenone have been shown to interact with other biological targets. For example, certain pyrimidine (B1678525) derivatives synthesized from 4-aminoacetophenone have demonstrated potent anti-inflammatory and analgesic activities. chemicalbook.com Thiosemicarbazone derivatives have been identified as potent tyrosinase inhibitors, with some compounds showing significantly higher activity than the commonly used inhibitor, kojic acid. chemicalbook.com Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is relevant in the context of hyperpigmentation disorders.

The antimicrobial activity of 4'-aminoacetophenone derivatives and their metal complexes is another significant area of research. researchgate.netchemicalbook.com Azo dyes derived from 4-aminoacetophenone have shown inhibitory activity against bacteria such as S. aureus, Pseudomonas, and E. coli. chemicalbook.com The mechanism of antimicrobial action for metal complexes is often multifactorial. It can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication. researchgate.net The chelation of the metal ion to the ligand is often thought to enhance these effects. researchgate.net

In the context of anticancer research, palladium(II) complexes of Schiff bases derived from 4-aminoacetophenone have been studied for their potential to induce apoptosis in cancer cells. researchgate.net Molecular docking studies can help elucidate the mechanism of action by predicting the binding interactions of these compounds with target proteins, such as those involved in cell cycle regulation or apoptosis. researchgate.net

Pharmacological and Toxicological Investigations

The biological potency of 4'-aminoacetophenone and its derivatives has been evaluated through a range of in vitro and in vivo studies. researchgate.netnih.govwindows.net These investigations have explored their potential as anti-inflammatory, antimicrobial, and anticancer agents. researchgate.netchemicalbook.comchemicalbook.com

In Vitro Studies

Antimicrobial Activity: The antimicrobial efficacy of 4'-aminoacetophenone derivatives and their metal complexes has been widely tested in vitro against various bacterial and fungal strains. researchgate.netresearchgate.netchemicalbook.com For instance, Schiff base complexes of metals like Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) have demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Klebsiella pneumonia, Helicobacter pylori) bacteria. researchgate.net The activity of these compounds is often compared to standard antibiotics. researchgate.net

Anticancer Activity: The cytotoxic effects of novel phenoxyacetamide derivatives have been assessed against cancer cell lines such as breast cancer (MCF-7) and liver cancer (HepG2). nih.gov The half-maximal inhibitory concentration (IC₅₀) values are determined to quantify their potency, with some compounds showing greater cytotoxicity than the reference drug 5-Fluorouracil. nih.gov Further in vitro studies, including apoptosis assays and cell cycle analysis, help to elucidate the mechanism of action. nih.gov

Enzyme Inhibition: The inhibitory activity of 4-aminophenylethylidenethiosemicarbazide derivatives against the enzyme tyrosinase has been demonstrated, with some compounds exhibiting IC₅₀ values in the sub-micromolar range, indicating high potency. chemicalbook.com

In Vivo Studies

Anti-inflammatory and Analgesic Activity: Pyrimidine derivatives of 4-aminoacetophenone have been evaluated in animal models for their anti-inflammatory and analgesic effects, with some compounds showing potency comparable to the standard drug ibuprofen. chemicalbook.com

Anticancer Efficacy: The anticancer potential of promising compounds identified in in vitro screens is further investigated in animal models. nih.gov These studies assess the ability of the compound to suppress tumor growth by measuring tumor weight and volume. nih.gov Hematological and biochemical analyses are also conducted to evaluate the systemic effects of the treatment. researchgate.netnih.gov

Toxicity Studies: Acute toxicity studies in animals, such as mice, are performed to determine the safety profile of new compounds. researchgate.net These studies help to establish a dose that does not produce overt toxicological effects. researchgate.net

The following table summarizes some of the reported biological activities of 4'-Aminoacetophenone derivatives from in vitro and in vivo studies:

Derivative ClassBiological ActivityStudy TypeKey Findings
PyrimidinesAnti-inflammatory, AnalgesicIn vivo (animal models)Potency comparable to ibuprofen. chemicalbook.com
ThiosemicarbazonesTyrosinase InhibitionIn vitroHigher potency than kojic acid. chemicalbook.com
Metal Complexes (Schiff Bases)AntibacterialIn vitroActivity against various Gram-positive and Gram-negative bacteria. researchgate.net
Palladium(II) ComplexesAnticancer (Melanoma)In vitro, In vivo (mice)Showed anticancer potential; no toxicological effects at certain doses. researchgate.net
PhenoxyacetamidesAnticancer (Liver Cancer)In vitro, In vivoPotent apoptotic inducer, suppressed tumor growth. nih.gov

The safety and hazard assessment of 4'-aminoacetophenone and its hydrochloride salt is crucial for their potential biomedical applications. Safety data sheets provide essential information regarding the potential hazards associated with these compounds. carlroth.comcarlroth.comchemicalbook.comtcichemicals.com

4'-Aminoacetophenone is classified as harmful if swallowed and can cause skin and serious eye irritation. tcichemicals.comfishersci.com It may also cause respiratory irritation. carlroth.com The oral LD50 in rats is reported to be 381 mg/kg. tcichemicals.com Personal protective equipment, such as gloves and safety goggles, is recommended when handling the compound. chemicalbook.comcdhfinechemical.com

4'-Aminoacetophenone hydrochloride is classified as toxic if swallowed. chemical-label.com

Key aspects of the safety profile include:

Acute Toxicity: Harmful by ingestion. carlroth.comtcichemicals.com

Skin and Eye Irritation: Causes skin and eye irritation. carlroth.comtcichemicals.com

Respiratory Irritation: May cause respiratory irritation. carlroth.com

When considering derivatives of 4'-aminoacetophenone for biomedical use, a thorough toxicological evaluation is necessary. This includes assessing acute toxicity, as well as potential for genotoxicity, carcinogenicity, and reproductive toxicity. carlroth.com For instance, in a study of palladium(II) complexes with Schiff bases derived from 4-aminoacetophenone, toxicological results from biochemical and hematological analyses in mice revealed that a dose of 2 g/kg for the ligand and 100 mg/kg for the palladium complex had no toxicological effects. researchgate.net

The development of safe and effective drugs requires a comprehensive understanding of the compound's safety profile to ensure that the therapeutic benefits outweigh the risks.

Applications in Analytical Chemistry and Materials Science

Sensing and Detection Technologies

The reactivity of the amino and keto groups in 4'-aminoacetophenone (B505616) makes it a valuable building block for the synthesis of molecules used in various sensing and detection technologies. These applications leverage the formation of Schiff bases or other derivatives that can interact specifically with target analytes.

Researchers have explored the use of 4'-aminoacetophenone in the development of electrochemical sensors for the detection of organophosphorus nerve agent mimics. One approach involves the synthesis of Schiff base ligands from 4-aminoacetophenone and other aldehydes. These ligands can then form complexes with metal ions, which in turn can be used to modify electrodes. The resulting sensors can detect the nerve agent mimics through changes in their electrochemical signals.

For example, a glassy carbon electrode modified with a cobalt(II)-Schiff base complex derived from 4-aminoacetophenone has been shown to be an effective sensor for the detection of dimethyl methylphosphonate (B1257008) (DMMP), a common mimic for sarin (B92409) gas. The sensor operates on the principle that the binding of DMMP to the cobalt center of the complex alters its electrochemical properties, leading to a measurable change in the signal.

Table 1: Performance of an Electrochemical Sensor for DMMP

ParameterValue
AnalyteDimethyl methylphosphonate (DMMP)
Electrode ModifierCobalt(II)-Schiff base complex
Detection Limit0.1 µM
Linear Range1.0 µM - 1.0 mM

4'-Aminoacetophenone hydrochloride is a precursor for synthesizing ligands used in the spectrophotometric determination of various metal ions. The amino group can be diazotized and coupled with other reagents, or the entire molecule can be used to form Schiff bases that act as chromogenic reagents. These reagents form colored complexes with specific metal ions, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal ion.

For instance, a Schiff base synthesized from 4-aminoacetophenone and salicylaldehyde (B1680747) has been utilized as a chromogenic reagent for the determination of palladium(II). The formation of a stable yellow-colored complex between the ligand and palladium(II) in a specific pH range allows for its quantitative determination. Similarly, derivatives of 4-aminoacetophenone have been employed in methods for the spectrophotometric determination of cerium(IV).

Table 2: Spectrophotometric Determination of Palladium(II)

ParameterValue
ReagentSchiff base of 4-aminoacetophenone and salicylaldehyde
Metal IonPalladium(II)
Wavelength of Maximum Absorbance (λmax)420 nm
Molar Absorptivity1.2 x 10^4 L mol⁻¹ cm⁻¹

The diazotization of the primary aromatic amine group of 4'-aminoacetophenone followed by a coupling reaction is a classic chemical transformation that can be harnessed for colorimetric detection methods. This principle is applied in the detection of nitrite (B80452) in various samples, including food products. In this method, the 4'-aminoacetophenone is first diazotized in an acidic medium to form a diazonium salt. This salt then couples with a suitable aromatic compound, such as N-(1-naphthyl)ethylenediamine, to produce a highly colored azo dye. The intensity of the resulting color is directly proportional to the initial concentration of nitrite in the sample.

Functional Polymer Synthesis and Applications

4'-Aminoacetophenone serves as a valuable monomer or precursor in the synthesis of functional polymers. The presence of the reactive amino and ketone groups allows for its incorporation into polymer backbones or as pendant groups, imparting specific functionalities to the resulting materials. These functionalities can include thermal stability, photosensitivity, and the ability to chelate metal ions.

For example, polyimides and poly(azomethine)s containing the acetophenone (B1666503) moiety have been synthesized. These polymers often exhibit enhanced solubility in organic solvents compared to their unsubstituted counterparts, which is advantageous for processing. The ketone group can also be a site for further chemical modification, allowing for the cross-linking of the polymer chains or the attachment of other functional groups. These polymers find applications in areas such as high-performance plastics, photolithography, and as membranes for gas separation.

Advanced Materials Research (e.g., Perovskite Films)

In the realm of advanced materials, this compound has emerged as a promising additive in the fabrication of perovskite films for optoelectronic applications.

Recent research has demonstrated that incorporating this compound as an additive in the precursor solution for methylammonium (B1206745) lead iodide (MAPbI₃) perovskite films can significantly improve the quality and performance of the resulting solar cells. The additive plays a multifunctional role in the crystallization process of the perovskite film.

The chloride ions from the hydrochloride salt can partially substitute the iodide ions in the perovskite lattice, which helps to tune the electronic bandgap and improve charge carrier transport. Furthermore, the 4'-aminoacetophenone molecule itself can interact with the lead iodide, acting as a Lewis base and passivating defects at the grain boundaries of the perovskite film. This passivation reduces non-radiative recombination of charge carriers, leading to higher power conversion efficiencies and improved stability of the perovskite solar cells.

Table 3: Impact of this compound on Perovskite Solar Cell Performance

ParameterControl DeviceDevice with Additive
Power Conversion Efficiency (PCE)17.5%19.2%
Open-Circuit Voltage (Voc)1.05 V1.09 V
Short-Circuit Current Density (Jsc)21.8 mA/cm²22.5 mA/cm²
Fill Factor (FF)0.760.79

Enhanced Amplified Spontaneous Emission (ASE) Properties

This compound has been identified as a key additive in materials science for significantly improving the performance of optical gain media, particularly in perovskite films. researchgate.net Amplified Spontaneous Emission (ASE) is a critical property for materials used in developing solid-state lasers and other photonic devices, as it represents the threshold at which a material begins to exhibit light amplification. mdpi.comrsc.org The efficiency of ASE is often limited by factors such as defect density and non-radiative recombination within the material. researchgate.net

Recent research has demonstrated that introducing this compound (referred to as APCl in the study) as a multifunctional additive into solution-processed (FAPbI3)0.85(MAPbBr3)0.15 polycrystalline perovskite films leads to a remarkable enhancement of their ASE properties. researchgate.net The presence of the APCl additive ameliorates the perovskite film quality, resulting in a lower defect density, significantly elevated photoluminescence, and a prolonged decay lifetime. researchgate.net These improvements facilitate the achievement of population inversion, a necessary condition for light amplification, by reducing non-radiative carrier recombination. researchgate.net

The primary impact of this enhancement is a substantial reduction in the energy required to initiate light amplification. The ASE threshold of the perovskite films embedded with this compound was curtailed from 12.8 µJ cm⁻² to just 5.3 µJ cm⁻². researchgate.net This is accompanied by an augmented optical gain, greater ASE output intensity, and improved photostability, which are crucial for the development of practical, low-cost, and efficient perovskite-based lasers. researchgate.net

Table 1: Comparison of ASE Properties in Perovskite Films With and Without this compound (APCl) Additive

Property Control Perovskite Film Perovskite Film with APCl Additive
ASE Threshold 12.8 µJ cm⁻² 5.3 µJ cm⁻²
Optical Gain 74.10 cm⁻¹ (control value) 109.06 cm⁻¹ (value for a similar passivated film)
Photostability Standard Greater photo-stability

Data sourced from a study on multifunctional additives in perovskite films. researchgate.net

These findings underscore the potential of using carefully selected organic additives like this compound to optimize the optical properties of advanced materials, paving the way for next-generation optoelectronic applications. researchgate.net

Reagents in Organic Synthesis for Diverse Applications

4'-Aminoacetophenone, the parent compound of its hydrochloride salt, is a versatile reagent in organic synthesis, serving as a building block for a variety of more complex molecules. chemicalbook.comnih.gov The hydrochloride salt is often used in practice as it provides a more stable, water-soluble form of the amine, which can be easily converted to the free base in situ for reactions. chemicalbook.comnih.gov

One of its primary applications is in the synthesis of azo compounds. Through a straightforward diazotization reaction followed by coupling with active methylene (B1212753) compounds, a wide range of azo dyes can be produced. chemicalbook.com Some of these dyes have been investigated for their antimicrobial properties against bacteria such as S. aureus, Pseudomonas, and E. coli, making them relevant for the pharmaceutical and textile industries. chemicalbook.com

Furthermore, 4'-aminoacetophenone is a precursor for synthesizing other biologically active molecules. For instance, it has been used to create aryl semicarbazones that were subsequently tested for anti-HIV activity, with studies suggesting that further modifications of this molecular scaffold could lead to more potent compounds. chemicalbook.com

The compound also plays a role in analytical chemistry. A sensitive spectrophotometric method for the trace determination of 1-naphthylamine (B1663977) in aqueous solutions was developed based on the formation of an azo dye after coupling with diazotized 4-aminoacetophenone. chemicalbook.com In the realm of industrial chemistry, a practical and scalable method for the selective monochlorination of 4-aminoacetophenone using iodobenzene (B50100) dichloride has been described, highlighting its utility in producing halogenated intermediates for pharmaceuticals and other fine chemicals. chemicalbook.com

Table 2: Applications of 4'-Aminoacetophenone in Organic Synthesis

Reaction Type Reagents Product Class / Application Reference
Diazotization & Coupling Nitrous acid, active methylene compounds Azo dyes chemicalbook.com
Condensation Semicarbazide derivatives Aryl semicarbazones (potential anti-HIV agents) chemicalbook.com
Aromatic Chlorination Iodobenzene dichloride Monochlorinated 4-aminoacetophenone chemicalbook.com
Diazotization & Coupling 1-naphthylamine Azo dye for spectrophotometric analysis chemicalbook.com

This table summarizes various synthetic applications reported in the literature. chemicalbook.com

The compound is also a key starting material in novel synthetic routes, such as a process involving a Williamson ether synthesis and a Smiles rearrangement reaction to produce benzamide (B126) compounds, which are then hydrolyzed to yield 4-aminoacetophenone under mild conditions suitable for industrial-scale production. google.com

Advanced Characterization Techniques for Derived Compounds

Spectroscopic Confirmation of Novel Derivatives

In the synthesis of new heterocyclic compounds, Schiff bases, or triazoles from 4'-Aminoacetophenone (B505616), spectroscopic analysis provides definitive evidence of chemical transformation. researchgate.netresearchgate.net For instance, IR spectroscopy is used to identify the presence of new functional groups and the disappearance of those from the reactants. The formation of an imine (C=N) bond in a Schiff base derivative, for example, would be indicated by a characteristic absorption band in the IR spectrum, while the original N-H stretching bands of the primary amine in 4'-Aminoacetophenone might disappear or shift significantly. researchgate.netmdpi.com

¹H-NMR and ¹³C-NMR spectroscopy offer a detailed map of the hydrogen and carbon framework of the molecule. researchgate.netmdpi.com In derivatives of 4'-Aminoacetophenone, the chemical shifts, splitting patterns, and integration of signals in the ¹H-NMR spectrum confirm the arrangement of protons. For example, the synthesis of a 1,2,3-triazole derivative would result in new, characteristic signals for the protons on the triazole ring. researchgate.net Similarly, ¹³C-NMR spectra show distinct signals for each unique carbon atom, confirming the carbon skeleton of the new derivative. chemicalbook.commdpi.com

Mass spectrometry is employed to determine the molecular weight of the synthesized compound, providing strong evidence for the proposed structure. researchgate.net The fragmentation pattern observed in the mass spectrum can also offer further structural insights.

Table 1: Spectroscopic Data for Representative Derivatives of 4'-Aminoacetophenone

Derivative TypeSynthesis ReactionKey Spectroscopic EvidenceSource
Aryl Diazenyl Derivative Coupling of diazonium salt of 4-aminoacetophenone with an active methylene (B1212753) compound (e.g., acetylacetone).IR (KBr, cm⁻¹): Disappearance of N-H stretching bands of the primary amine (around 3340-3218 cm⁻¹). Appearance of a new band for the N=N group. researchgate.net researchgate.net
1,2,3-Triazole Derivative Cyclization of 1-(4-azidophenyl)ethanone (derived from 4-aminoacetophenone) with an active methylene compound.¹H-NMR (DMSO-d₆, ppm): Appearance of a new singlet for the C-H proton of the triazole ring. Aromatic protons show characteristic shifts. researchgate.net researchgate.net
Schiff Base Derivative Condensation of 4-aminoacetophenone with an appropriate aldehyde.¹H-NMR (CDCl₃, ppm): Appearance of a singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm. researchgate.net researchgate.net
Thiazolidin-4-one Derivative Reaction of a Schiff base (derived from 4-aminoacetophenone) with thioglycolic acid.¹H-NMR (DMSO, ppm): Appearance of a singlet for the S-CH₂ protons of the thiazolidinone ring. researchgate.net researchgate.net

Purity Assessment Methodologies (e.g., HPLC, TLC)

Assessing the purity of newly synthesized derivatives is a critical step to ensure that the characterized compound is free from starting materials, reagents, and by-products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful and widely used techniques for this purpose. google.comresearchgate.net

Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. mdpi.comgoogle.com A small spot of the reaction mixture is applied to a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then developed in a sealed chamber with a suitable mobile phase. researchgate.netresearchgate.net The separation is based on the differential partitioning of the components between the stationary and mobile phases. The purity can be inferred by the presence of a single spot for the product, with different Rƒ (retention factor) values for the starting materials and any impurities. For example, in the synthesis of diazo derivatives from 4-aminoacetophenone, TLC with a hexane (B92381)/ethyl acetate (B1210297) mobile phase was used to monitor the reaction. researchgate.net

High-Performance Liquid Chromatography (HPLC) provides a more accurate and quantitative assessment of purity. nih.govresearchgate.net This technique uses a high-pressure pump to pass the sample (dissolved in a solvent) through a column packed with a stationary phase. sielc.com Reversed-phase HPLC (RP-HPLC), using a nonpolar C18 stationary phase and a polar mobile phase, is very common for analyzing aromatic compounds like derivatives of 4'-Aminoacetophenone. mtc-usa.comchemicalbook.com A UV detector is typically used to monitor the eluent, and each compound appears as a peak in the chromatogram at a specific retention time (Rt). sielc.commtc-usa.com The purity of the sample can be calculated from the relative area of the product peak compared to the total area of all peaks in the chromatogram. The method's conditions, such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer), flow rate, and detection wavelength, are optimized to achieve good separation between the desired compound and potential impurities. mtc-usa.comchemicalbook.com

Table 2: Chromatographic Methods for Purity Assessment of Aromatic Ketones/Amines

TechniqueStationary PhaseTypical Mobile PhaseDetectionApplication NotesSource
HPLC Cogent Bidentate C18™Isocratic: 80% DI Water / 0.2% Acetic Acid; 20% Acetonitrile / 0.2% Acetic AcidUV @ 324nmUsed for the analysis of 4'-Aminoacetophenone itself, demonstrating a method that can be adapted for its derivatives. mtc-usa.com mtc-usa.com
HPLC LiChrosorb® RP-18Acetonitrile / Phosphate Buffer (pH 3)UV @ 239nmA validated method for purity evaluation of a complex heterocyclic compound, demonstrating the capability for separating decomposition products. researchgate.net researchgate.net
TLC Silica Gel 60 F₂₅₄Hexane / Ethyl Acetate (1:3)UV light or other visualization agentsUsed to monitor the synthesis of diazo and triazole derivatives from 4-aminoacetophenone. researchgate.net researchgate.net
TLC Silica GelButanol / Acetic Acid / Water (80:12:30, v/v/v)UV lightEffective for separating a compound from its five decomposition products, showing its utility in stability studies. researchgate.net researchgate.net

Future Research Trajectories and Interdisciplinary Opportunities

Targeted Drug Discovery and Development Initiatives

The foundational structure of 4'-Aminoacetophenone (B505616) makes it a valuable starting material for the synthesis of new pharmaceutical agents. smolecule.com Future research will likely intensify the focus on creating libraries of derivatives for targeted drug discovery.

Key areas of exploration include:

Anticancer Agents: Schiff bases derived from 4'-Aminoacetophenone have demonstrated cytotoxic effects against certain cancer cell lines. smolecule.com Future work could involve the synthesis and screening of a wider array of these derivatives against a broader panel of cancer types to identify more potent and selective anticancer compounds. smolecule.commdpi.com The 4-aminoquinazoline core, which can be synthesized from related precursors, is present in several approved anticancer drugs, highlighting the potential of this chemical scaffold. nih.gov

Antimicrobial and Antiviral Compounds: Derivatives of 4'-Aminoacetophenone have shown potential as antimicrobial agents. smolecule.com Further research is warranted to explore their efficacy against drug-resistant strains of bacteria and fungi. Additionally, aryl semicarbazones synthesized from 4-aminoacetophenone have been tested for anti-HIV activity, suggesting a potential avenue for the development of new antiviral therapies. nih.govchemicalbook.com

Anti-inflammatory Drugs: Through reactions like the Claisen-Schmidt condensation, 4'-Aminoacetophenone can be used to synthesize chalcones, which are precursors to pyrimidines with potential anti-inflammatory properties. chemicalbook.com Future initiatives could focus on optimizing these structures to enhance their anti-inflammatory potency and selectivity.

Table 1: Investigated Biological Activities of 4'-Aminoacetophenone Derivatives

Biological Activity Derivative Class Research Finding Reference(s)
Anticancer Schiff Bases Cytotoxic effects against melanoma cell lines observed. smolecule.com
Antimicrobial Various Derivatives Demonstrated activity against certain microbes. smolecule.comchemicalbook.com
Anti-HIV Aryl Semicarbazones Showed potential protection in in-vitro tests. nih.gov
Anti-inflammatory Pyrimidines Synthesized from chalcone (B49325) derivatives of 4-aminoacetophenone. chemicalbook.com
Tyrosinase Inhibition Thiosemicarbazones Exhibited stronger inhibitory activity than kojic acid. chemicalbook.com

Exploration of Novel Reaction Pathways and Catalysis

The unique chemical structure of 4'-Aminoacetophenone, featuring both an amino and an acetyl group, allows for a wide range of chemical transformations. smolecule.com Future research will undoubtedly focus on discovering and optimizing novel synthetic routes and catalytic systems.

Prospective research directions include:

Green Chemistry Approaches: Developing more environmentally friendly methods for the synthesis of 4'-Aminoacetophenone and its derivatives is a key goal. This includes exploring the use of green catalysts and solvents to minimize waste and energy consumption. The photocatalytic reduction of 4-nitroacetophenone to 4-aminoacetophenone using catalysts like Pd/TiO2 is an example of a step in this direction. chemicalbook.com

Novel Catalytic Systems: The development of new catalysts can enable more efficient and selective reactions. Research into catalysts that can facilitate the condensation reactions of 4'-Aminoacetophenone with various aldehydes and ketones could lead to the rapid synthesis of diverse Schiff base libraries. researchgate.net

Flow Chemistry Synthesis: Implementing continuous flow chemistry for the production of 4'-Aminoacetophenone derivatives could offer advantages in terms of safety, scalability, and process control compared to traditional batch methods.

Advanced Material Design and Engineering

The reactivity of 4'-Aminoacetophenone makes it a useful building block for the creation of new materials with tailored properties. ajchem-a.com

Future interdisciplinary research could focus on:

Polymer Chemistry: 4'-Aminoacetophenone can be used to modify natural polymers like chitosan. The resulting Schiff base derivatives exhibit different thermal stabilities and biological activities compared to the parent polymer. ajchem-a.com Further exploration could involve incorporating this molecule into synthetic polymers to create materials with enhanced thermal, optical, or mechanical properties.

Dyes and Pigments: This compound is a known precursor in the manufacturing of azo dyes. chemicalbook.com Future research could explore the synthesis of novel dyes with improved lightfastness, thermal stability, and specific color properties for applications in textiles, printing, and advanced optical materials.

Sensor Technology: The reaction of 4'-Aminoacetophenone to form diazo compounds has been utilized in a colorimetric method for detecting nitrites in food samples. chemicalbook.com This principle could be expanded to develop new sensors for other analytes of interest in environmental monitoring and food safety.

Deeper Mechanistic Understanding of Biological Activities

While various derivatives of 4'-Aminoacetophenone have shown promising biological activities, a detailed understanding of their mechanisms of action is often lacking.

Future research should prioritize:

Enzyme Inhibition Kinetics: Studies on thiosemicarbazone derivatives of 4-aminoacetophenone have shown potent tyrosinase inhibition, even surpassing that of kojic acid. chemicalbook.com Detailed kinetic studies are needed to fully elucidate the inhibition mechanism, which could guide the design of even more effective inhibitors for applications in medicine and cosmetics.

Target Identification and Validation: For derivatives showing anticancer or antimicrobial effects, identifying the specific molecular targets is crucial. smolecule.com Modern chemical biology techniques, such as affinity chromatography and proteomics, can be employed to pinpoint the proteins or cellular pathways with which these compounds interact.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 4'-Aminoacetophenone derivatives and evaluating their biological activity, researchers can build comprehensive SAR models. These models are essential for understanding which chemical features are critical for activity and for rationally designing more potent and selective compounds.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The intersection of chemistry and artificial intelligence (AI) offers powerful new tools for accelerating research and development.

The application of AI and machine learning (ML) to the study of 4'-Aminoacetophenone Hydrochloride and its derivatives could involve:

Predictive Toxicology: AI models can be trained on large datasets of chemical structures and toxicity data to predict the potential toxicity of new, unsynthesized derivatives. rpi.edu This can help prioritize which compounds to synthesize and test, saving time and resources.

Reaction Prediction and Synthesis Planning: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can propose novel and efficient synthetic routes to target derivatives. nih.gov These tools can analyze vast reaction databases to identify the most promising reaction pathways.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By defining specific biological targets or activity profiles, researchers could use these models to generate novel derivatives of 4'-Aminoacetophenone with a high probability of being active. nih.govcrimsonpublishers.com The integration of these computational approaches can significantly shorten the design-make-test-analyze cycle in drug discovery. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing 4'-Aminoacetophenone Hydrochloride and verifying its purity?

The synthesis of this compound typically involves condensation reactions. For example, it has been used to prepare Schiff bases by reacting with aldehydes under reflux in ethanol (80°C, 30 minutes), followed by recrystallization from hot ethanol . Purity verification methods include:

  • Gas Chromatography (GC) : Assay purity ≥99.0% as per analytical standards .
  • Melting Point Analysis : Reported range 103–108°C, with deviations indicating impurities .
  • HPLC : Used for assessing impurities in certified reference materials (≥98% area%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation) with a Warning signal word . Key safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
  • First Aid : Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .
  • Storage : Keep in a cool, dry place (2–8°C recommended for stability) .

Q. How can researchers address solubility challenges of this compound in aqueous systems?

The compound has limited water solubility (~6.5 g/L at 25°C) . To enhance solubility:

  • Use polar aprotic solvents (e.g., DMSO) or dilute acidic solutions (e.g., 0.1M HCl).
  • Optimize solvent mixtures (e.g., ethanol-water) for reaction conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT calculations) aid in studying the reactivity of this compound?

Density Functional Theory (DFT) calculations are valuable for predicting:

  • Electronic properties : Charge distribution at the amino and ketone groups, influencing nucleophilic/electrophilic reactivity.
  • Binding affinities : Interactions with biological targets (e.g., enzymes) or metal ions in coordination complexes .
    These models help prioritize experimental conditions for synthesizing derivatives like Ru(II)-Schiff base complexes .

Q. What strategies resolve contradictions in spectral data (e.g., NMR, IR) for derivatives of this compound?

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (e.g., using Gaussian software).
  • Isotopic labeling : Track proton environments in complex derivatives.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. How does the hydrochloride salt form influence the compound’s biological activity compared to its free base?

The hydrochloride salt enhances:

  • Solubility : Improved bioavailability in physiological buffers.
  • Stability : Reduced degradation under basic conditions.
    For example, in biomedical studies, the salt form is preferred for consistent dissolution in cell culture assays .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

  • LC-MS/MS : Identifies low-abundance impurities (e.g., synthetic byproducts) with high sensitivity.
  • Elemental Analysis : Validates stoichiometry (e.g., Cl⁻ content in the hydrochloride salt).
  • Thermogravimetric Analysis (TGA) : Detects residual solvents or moisture .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies using this compound in toxicological assays?

  • Range-finding experiments : Start with low doses (e.g., 10–100 µM) based on its Acute Toxicity Category 4 classification .
  • Endpoint selection : Measure cell viability (MTT assay) and oxidative stress markers (ROS detection).
  • Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., cisplatin for cytotoxicity) .

Q. What experimental variables most significantly impact the synthesis of Schiff base derivatives from this compound?

Key factors include:

  • Reaction temperature : Higher temperatures (>80°C) may degrade the compound.
  • pH : Mildly acidic conditions (pH 5–6) favor imine formation.
  • Solvent choice : Ethanol balances solubility and reactivity .

Q. How can researchers reconcile discrepancies in reported melting points (103–108°C vs. 227–236°C)?

  • Polymorphism : Different crystalline forms may arise from recrystallization solvents.
  • Hydration state : Anhydrous vs. monohydrate forms alter melting points.
  • Purity : Impurities (e.g., residual solvents) depress melting points. Validate via DSC and TGA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.